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Methanol--manganese (1/1)

Cat. No.: B14211823
CAS No.: 827614-21-1
M. Wt: 86.980 g/mol
InChI Key: GHNRLPUEWCZDRA-UHFFFAOYSA-N
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Description

Historical Context of Manganese Coordination Chemistry with Oxygen Donor Ligands

The study of manganese coordination chemistry has a rich history, evolving from simple aqueous ions to complex, multi-metallic clusters that mimic biological systems. Early investigations into manganese chemistry were often conducted in aqueous solutions, where the dominant species is the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺. nih.gov This ion is a classic example of a manganese complex with an oxygen donor ligand (water) and has been a foundational species for understanding the metal's fundamental coordination preferences. nih.gov

In the early 20th century, manganese compounds, particularly oxides, were recognized for their catalytic properties. A 1926 patent, for instance, described the use of a chromium and manganese oxide catalyst for the industrial production of methanol (B129727) from synthesis gas, highlighting an early application of manganese-oxygen systems under vigorous conditions. wikipedia.org

The mid-to-late 20th century saw a surge in the systematic synthesis and characterization of manganese coordination complexes. Following the first report of manganese(II) complexes with N-donor ligands like bipyridine and phenanthroline in 1970, research expanded to include a wide variety of ligand types. frontiersin.org A significant driver for this research has been bioinorganic chemistry, particularly the effort to understand and mimic the oxygen-evolving complex (OEC) in photosystem II, which features a manganese-oxo cluster. nih.gov This pursuit has led to the synthesis of numerous manganese complexes with oxygen- and nitrogen-donating ligands, including carboxylates, Schiff bases, and alcohols, to model the structure and function of these natural catalytic sites. nih.govfrontiersin.orgorientjchem.org These efforts have established a broad library of compounds and a deeper understanding of how ligands with oxygen donors influence the electronic properties, structure, and reactivity of manganese centers.

Fundamental Principles Governing Methanol as a Ligand in Manganese Chemistry

Methanol (CH₃OH) is a simple, monodentate ligand that coordinates to manganese through the lone pairs of its oxygen atom. Several key principles govern this interaction:

Nature of the Mn-O Bond: The bond between manganese and the methanol oxygen is a dative covalent bond. Methanol acts as a neutral ligand, donating electron density to the manganese center. It is classified as a σ-donor and a weak π-acceptor. vulcanchem.com The strength of this bond is moderate, allowing for reversible dissociation, which is a key feature in many catalytic cycles where the coordination site must become available for other substrates. vulcanchem.com

Electronic and Steric Effects: As a ligand, methanol is relatively small and weakly donating. In the context of manganese(II), which lacks ligand field stabilization energy due to its d⁵ high-spin configuration, complexes can be labile and their formation is often less favored compared to other first-row transition metals. nih.gov Mn(II) behaves similarly to alkaline earth metals like Mg²⁺ and Ca²⁺ in this respect. nih.gov The coordination of methanol can influence the redox potential of the manganese center and stabilize different oxidation states. For instance, the oxidation of Mn(II) to higher states like Mn(III) or Mn(IV) is often accompanied by the deprotonation of coordinated water or alcohol molecules to form more stable hydroxide (B78521) or alkoxide ligands. nih.gov

Role in Solution: Methanol can act not only as a true coordinating ligand but also as a solvating molecule or as a lattice solvent molecule in the crystalline structure of manganese complexes. quora.comacs.org In solution, there is often a dynamic equilibrium between coordinated and free methanol molecules. vulcanchem.com This equilibrium is fundamental to its role in catalysis, such as in manganese-catalyzed methylation reactions where methanol serves as both the solvent and the C1 source. nih.gov

Table 1: Properties of a Representative Methanol-Manganese Complex

PropertyValue/DescriptionReference
GeometryTrigonal bipyramidal vulcanchem.com
Mn Oxidation State+1 vulcanchem.com
Methanol Roleσ-donor, weak π-acceptor vulcanchem.com
Mn-O Bond Length2.12 Å vulcanchem.com

Overview of Structural Diversity in Manganese-Methanol Coordination Compounds

The combination of manganese with methanol, often in the presence of other ancillary ligands, gives rise to a remarkable structural diversity. These structures range from simple mononuclear species to complex polynuclear clusters.

Mononuclear Complexes: In the simplest cases, one or more methanol molecules coordinate directly to a single manganese ion. An example is the complex [Mn(meclf–O)₂(phen)(MeOH)₂], where two methanol molecules occupy axial positions in a distorted octahedral geometry around a Mn(II) center. nih.gov Similarly, the Methanol--manganese (1/1) system has been described with a trigonal bipyramidal geometry where methanol occupies an axial position. vulcanchem.com In these structures, methanol acts as a terminal ligand.

Polynuclear and Cluster Complexes: Methanol is frequently used as a solvent in the synthesis of polynuclear manganese clusters. While it may not always be a bridging ligand itself, it can be incorporated into the final structure as a terminal ligand or as a lattice solvent molecule that stabilizes the crystal structure through hydrogen bonding. acs.orgmdpi.com For example, in the synthesis of supramolecular dimeric Mn(III) complexes, methanol can be found as a lattice solvent that participates in hydrogen-bonding networks, linking mononuclear units into larger architectures. acs.org The synthesis of tetranuclear manganese clusters has also been performed in methanolic solutions. mdpi.com

Supramolecular Architectures: The structural diversity extends beyond the primary coordination sphere. Non-covalent interactions, such as hydrogen bonds involving coordinated methanol molecules, can link individual complex units into one-, two-, or three-dimensional supramolecular frameworks. researchgate.net This demonstrates that even a simple ligand like methanol can play a crucial role in directing the assembly of complex solid-state structures.

Table 2: Examples of Structural Features in Manganese-Methanol Systems

Compound Formula/TypeNuclearityMn GeometryRole of MethanolReference
Methanol--manganese (1/1) SystemMononuclearTrigonal bipyramidalTerminal ligand vulcanchem.com
[Mn(meclf–O)₂(phen)(MeOH)₂]MononuclearDistorted octahedralTerminal ligand nih.gov
Mn(L)(H₂O)₂·1/2H₂O·1/2CH₃OHMononuclear (forms supramolecular dimer)Pseudo-octahedralLattice solvent (H-bonding) acs.org
[MnCl₂(Hhp)₄]MononuclearDistorted octahedralSolvent for synthesis mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4MnO B14211823 Methanol--manganese (1/1) CAS No. 827614-21-1

Properties

CAS No.

827614-21-1

Molecular Formula

CH4MnO

Molecular Weight

86.980 g/mol

IUPAC Name

manganese;methanol

InChI

InChI=1S/CH4O.Mn/c1-2;/h2H,1H3;

InChI Key

GHNRLPUEWCZDRA-UHFFFAOYSA-N

Canonical SMILES

CO.[Mn]

Origin of Product

United States

Advanced Structural Elucidation and Characterization of Methanol Manganese 1/1 Complexes

X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis of Manganese-Methanol Complexes

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of compounds that can be grown as single crystals. This technique has been instrumental in characterizing a variety of manganese complexes where methanol (B129727) acts as a ligand.

In one such study, the analysis of a seven-coordinate manganese(II) complex, [Mn(TMPA)(Ac)(CH₃OH)]BPh₄, revealed a distorted pentagonal-bipyramidal geometry. iucr.orgnih.gov The methanol molecule binds to the Mn(II) center in a monodentate fashion through its oxygen atom, occupying one of the axial positions. iucr.orgnih.gov The tripodal ligand, tris(pyridin-2-ylmethyl)amine (TMPA), and an acetate (B1210297) (Ac) ligand complete the coordination sphere. iucr.orgnih.gov The crystal structure is further stabilized by intermolecular O-H···O hydrogen bonds, where the hydrogen of the coordinated methanol on one complex interacts with an acetate oxygen of a neighboring complex, forming dimers. iucr.orgnih.gov

Similarly, in a manganese(III) Schiff base complex, [Mn(C₂₉H₂₄N₂O₂)(NO₃)CH₃OH], the methanol molecule occupies an axial position in a distorted octahedral geometry around the Mn(III) ion. tandfonline.com Another investigation of two mononuclear manganese(III) Schiff base complexes, [MnL(N₃)(OH₂)]·CH₃OH and [MnL(NCS)(OH₂)]·H₂O, showed that the manganese atom is in an octahedral environment, with the asymmetric unit of the first complex containing a methanol solvent molecule. scispace.com

In a more complex polynuclear structure, a tetranuclear copper(II) compound, [Cu₄(salabza)₂(μ-1,1-N₃)₂(N₃)₂(HOCH₃)₂], was found to have methanol molecules coordinated to the terminal copper atoms. academie-sciences.fr Another intricate structure, a metallacrown complex, was found to contain a coordinated methanol molecule as well as methanol molecules in the crystal lattice. researchgate.net These examples underscore the power of SC-XRD in revealing the detailed coordination environment of manganese and other metal ions, including the specific role and interactions of methanol ligands.

Table 1: Selected Crystallographic Data for Manganese-Methanol Complexes
CompoundManganese Oxidation StateCoordination GeometryMethanol RoleKey InteractionsReference
[Mn(TMPA)(Ac)(CH₃OH)]BPh₄Mn(II)Distorted Pentagonal-BipyramidalMonodentate Ligand (Axial)Intermolecular O-H···O hydrogen bonding iucr.orgnih.gov
[Mn(C₂₉H₂₄N₂O₂)(NO₃)CH₃OH]Mn(III)Distorted OctahedralLigand (Axial)- tandfonline.com
[MnL(N₃)(OH₂)]·CH₃OHMn(III)OctahedralSolvent MoleculeIntermolecular hydrogen bonds scispace.com
Mn(II)(O₂CH)₂15-MC-Mn(III)N(shi)₅₅(MeOH)Mn(II) & Mn(III)Distorted Octahedral / Square PyramidalCoordinated Ligand & Lattice SolventHydrogen bonding researchgate.net

Powder X-ray Diffraction for Phase Identification and Bulk Structure

While single-crystal XRD provides detailed information on a perfect crystal, powder X-ray diffraction (PXRD) is essential for analyzing bulk, polycrystalline samples. It is a powerful tool for phase identification, checking sample purity, and assessing material crystallinity. acs.org

In the characterization of manganese complexes, PXRD is routinely used to confirm that the bulk synthesized material corresponds to the single phase identified by SC-XRD. tandfonline.com For instance, the X-ray powder diffraction pattern of a synthesized Mn(III) methanol solvate complex was shown to match the pattern simulated from single-crystal data, confirming the phase purity of the bulk sample. tandfonline.com

PXRD is also critical in the study of manganese-based materials like catalysts. In the synthesis of PtRu nanoparticles on manganese(II,III) oxide-carbon supports, PXRD patterns showed diffraction peaks corresponding to both the platinum fcc structure and the tetragonal structure of manganese(II,III) oxide, confirming the composition of the hybrid support. conicet.gov.ar Similarly, in the creation of a MnMoO₄-rGO nanocatalyst, XRD was used to evaluate the crystal structure of both manganese molybdate (B1676688) and reduced graphene oxide. semanticscholar.org The technique can identify the constituent phases in manganese ores, such as Hausmannite (Mn₃O₄), silica, and hematite. scirp.org

Furthermore, PXRD provides information on the crystallite size of nanomaterials. Broadening of the diffraction peaks is inversely related to the crystallite size, an effect described by the Scherrer equation. acs.orgmdpi.com This is particularly useful in catalysis, where particle size is a key parameter. For nanomaterials with crystalline domains below 10 nm, this peak broadening becomes very significant. acs.org

Advanced Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing a wealth of information about electronic structure, bonding, and molecular dynamics.

Electron Spin Resonance (ESR) Spectroscopy for Manganese Electronic States and Spin Environments

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, making it exceptionally well-suited for studying paramagnetic manganese complexes. mit.edu The technique provides detailed information about the electronic state (oxidation state and spin state) and the local coordination environment of the manganese ions. mit.edu

Manganese complexes can exist in various oxidation states (e.g., Mn(II), Mn(III), Mn(IV)), which often have different numbers of unpaired electrons and thus distinct ESR signatures. mit.edu The interaction of the electron spin with the manganese nucleus (⁵⁵Mn, I=5/2) leads to a characteristic hyperfine splitting in the ESR spectrum, often seen as a six-line pattern for simple Mn(II) complexes in solution. nih.gov In more complex systems, such as mixed-valence dinuclear Mn(III)Mn(IV) complexes, the spectrum is more intricate, showing contributions from two inequivalent ⁵⁵Mn nuclei. nih.gov

Advanced pulse EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Electron Nuclear Double Resonance (ENDOR), are particularly powerful for probing the interactions between the manganese center and its ligands. nih.govacs.org These methods can measure weak magnetic (hyperfine) interactions between the unpaired electron spin and nearby nuclear spins. For example, in a study modeling water binding to manganese complexes, ESE-ENDOR and ESEEM were used to determine the ¹H hyperfine parameters for both water and methanol ligated to the Mn(III) ion of a mixed-valence Mn(III)Mn(IV) complex. acs.org For the methanol-bound complex, a Mn(III)-H distance of 2.65 Å was determined for the alcohol proton. acs.org Three-pulse ²H ESEEM on a deuterated methanol complex allowed for the determination of Mn(III)-²H distances for the methyl deuterons. acs.org

The presence of methanol can also influence the equilibrium between different spin states of a manganese cluster. nih.gov For the S₂ state of the oxygen-evolving complex in photosystem II, methanol shifts the equilibrium in favor of the S=1/2 spin state, which leads to a narrowing of the observed ESR signal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand Environments and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of molecules in solution. acs.org However, for manganese-methanol complexes, the paramagnetic nature of the manganese ion presents significant challenges. The unpaired electrons on the manganese center cause rapid nuclear relaxation, leading to extensive broadening of NMR signals for nuclei close to the metal ion, often rendering them undetectable by standard techniques. nsf.gov

Despite this, NMR is invaluable for characterizing the diamagnetic organic ligands before they are complexed with manganese. scielo.brekb.eg ¹H and ¹³C NMR spectra provide definitive information about the structure and purity of the Schiff bases or other chelating agents used in synthesis. scielo.brekb.eg

When studying the final paramagnetic complex, the focus often shifts. While direct observation of the ligand nuclei can be difficult, the paramagnetic effect itself can sometimes be used as a probe. The induced shifts (paramagnetic shifts) and the degree of line broadening can provide information about the distance of specific nuclei from the paramagnetic center. However, interpreting these effects is complex.

To circumvent the issues with paramagnetic manganese, researchers sometimes study analogous complexes made with diamagnetic metal ions, such as zinc(II) or cadmium(II). scielo.br By analyzing the NMR spectra of a Zn(II) complex with the same ligand, one can confirm the ligand's coordination mode without the complication of paramagnetic broadening. scielo.br

In some cases, NMR of the metal nucleus itself, such as ⁴⁵Sc NMR, can be used for related diamagnetic or even paramagnetic systems to understand the electronic environment around the metal. nsf.gov While direct ⁵⁵Mn NMR is less common due to its large quadrupole moment, the principles of using NMR to probe the ligand sphere and solution dynamics remain a key part of the characterization toolkit, even if applied indirectly. acs.orgnsf.gov

Infrared (IR) Spectroscopy for Metal-Oxygen and Ligand Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is a powerful and widely used technique for identifying functional groups and probing the bonding within a molecule. docbrown.info

In the study of manganese-methanol complexes, IR spectroscopy provides several key pieces of information. Firstly, it can confirm the coordination of the methanol ligand. The O-H stretching vibration in methanol gives rise to a very strong, broad absorption band typically in the range of 3400-3200 cm⁻¹. docbrown.info Upon coordination to a metal center, the position and shape of this band can change. Furthermore, the C-O stretching vibration of methanol, found around 1000-1075 cm⁻¹, is also sensitive to the coordination environment. iucr.orgdocbrown.info

IR spectroscopy is also crucial for identifying the vibrational modes of other ligands in the complex. For example, in the complex [Mn(TMPA)(Ac)(CH₃OH)]BPh₄, strong bands at 1589 cm⁻¹ and 1425 cm⁻¹ were assigned to the C-O stretching vibrations of the coordinated acetate ligand. iucr.org In azide-containing complexes, the characteristic asymmetric stretching vibration of the N₃⁻ group appears as a very strong band around 2060 cm⁻¹, providing clear evidence of its presence. scispace.comacademie-sciences.fr

Moreover, the far-infrared region of the spectrum (typically below 650 cm⁻¹) is where vibrations involving the heavier manganese atom, specifically metal-ligand stretching modes, are found. researchgate.netethernet.edu.et The Mn-O and Mn-N stretching vibrations can provide direct information about the strength and nature of the coordination bonds. researchgate.net For example, in manganese oxides, characteristic bands corresponding to Mn-O bond stretching are observed at 455 and 503 cm⁻¹. researchgate.net The identification of these low-frequency modes can support structural assignments made by other methods like X-ray diffraction.

Table 2: Characteristic IR Vibrational Frequencies (cm⁻¹) for Manganese-Methanol and Related Complexes
Vibrational ModeTypical Wavenumber Range (cm⁻¹)SignificanceReference
O-H Stretch (Methanol)3400 - 3200 (Broad)Indicates presence of hydroxyl group, broadened by H-bonding. docbrown.info
C-H Stretch (Methanol)~2900Confirms presence of methyl group. docbrown.info
Azide (B81097) (N₃⁻) Asymmetric Stretch~2030 - 2070Diagnostic for coordinated azide ligands. scispace.comacademie-sciences.fr
C=O Stretch (Acetate)~1590 / ~1425Indicates coordinated acetate ligand. iucr.org
C-O Stretch (Methanol)1075 - 1000Sensitive to methanol coordination. docbrown.info
Mn-O / Mn-N Stretch< 650Directly probes the metal-ligand bond. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Coordination Geometry Inference

UV-Visible spectroscopy serves as a fundamental tool for probing the electronic transitions within manganese complexes and inferring their coordination geometry. In methanolic solutions, manganese (II) complexes with ligands such as ethylenediamine, 1,3-propanediamine, and 1,4-butanediamine exhibit absorption bands between 240 and 260 nm, which are attributed to ligand field or d-d transitions. mdpi.com Another transition, likely from σ orbitals to e.g. orbitals, is observed in the 220 to 240 nm range for these complexes. mdpi.com The spectra of these complexes bear a strong resemblance to one another. mdpi.com

For instance, the UV/VIS spectra of certain manganese(III) complexes with tetradentate N₂O₂ Schiff-base ligands in methanol are nearly identical, suggesting a consistent structural chemistry in solution. researchgate.net These spectra typically display five bands and are characteristic of high-spin d⁴ manganese(III) complexes. researchgate.net The electronic spectrum of a manganese complex can provide crucial information about its structure and the nature of its bonds. mdpi.com For example, the faint orange color of some Schiff base ligands in a methanol/NaOH solution is attributed to a band around 360 nm, resulting from an n-π* transition involving the lone-pair electrons of nitrogen. orientjchem.org Upon complexation with manganese (II), this band shifts, indicating ligand-to-metal binding. orientjchem.org

The coordination environment significantly influences the electronic absorption spectra. For five-coordinate manganese(III) Schiff base complexes, using coordinating solvents like methanol can cause a shift in absorption bands to higher energies. acs.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to complement experimental data and assign observed electronic transitions. rsc.org

UV-Visible Spectroscopy Data for Manganese-Methanol Complexes
Complex TypeSolventAbsorption Maxima (λmax, nm)AssignmentReference
Manganese(II) with ethylenediamine, 1,3-propanediamine, or 1,4-butanediamineMethanol240-260Ligand field or d-d transitions mdpi.com
Manganese(II) with ethylenediamine, 1,3-propanediamine, or 1,4-butanediamineMethanol220-240σ → eg transitions mdpi.com
Manganese(III) with tetradentate N₂O₂ Schiff-base ligandsMethanolMultiple bandsTypical of high-spin d⁴ Mn(III) researchgate.net
Manganese(II) with Schiff base ligands (DAen, DApn)Methanol/NaOH~360 (ligand), shifted upon complexationn-π* transition orientjchem.org

X-ray Absorption Spectroscopy (EXAFS) for Local Coordination Environment and Bond Distances

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local coordination environment and bond distances in metal complexes. For manganese(II) ions solvated in methanol, EXAFS studies have revealed an octahedral coordination geometry. slu.se

The mean Mn-O bond distance for the methanol-solvated manganese(II) ion in solution has been determined to be 2.161(2) Å. slu.se This is comparable to the Mn-O bond distance of 2.165(3) Å for the hydrated manganese(II) ion. slu.se In contrast, a significantly shorter Mn-O bond distance of 2.087(3) Å is observed in a dmpu (N,N'-dimethylpropylene urea) solution, where the steric bulk of the solvent allows for only five-coordinate complexes. slu.se Research on atomically dispersed binary Mn-Co catalysts has shown a longer average Mn–O bond distance of approximately 2.19 Å, which is believed to facilitate the catalytic cycle. acs.org

EXAFS, in conjunction with X-ray Absorption Near Edge Structure (XANES), provides detailed insights into the speciation of manganese in various environments. scispace.com These techniques are crucial for understanding the geometric and electronic structure of manganese centers. berstructuralbioportal.orgacs.org

EXAFS Data for Manganese-Methanol and Related Complexes
Complex/SystemCoordination GeometryMean Bond Distance (Å)Reference
Methanol-solvated Mn(II)OctahedralMn-O: 2.161(2) slu.se
Hydrated Mn(II)OctahedralMn-O: 2.165(3) slu.se
DMPU-solvated Mn(II)Five-coordinateMn-O: 2.087(3) slu.se
Atomically dispersed binary Mn-Co catalystNot specifiedMn-O: ~2.19 acs.org
Acetonitrile-solvated Mn(II)OctahedralMn-N: 2.193(3) slu.se

Mass Spectrometry for Molecular Composition and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular composition and analyzing the fragmentation patterns of manganese-methanol complexes. Electrospray ionization mass spectrometry (ESI-MS) has been widely used to generate and study cluster ions. For instance, ESI-MS has been employed to produce solvated cluster ions of Co²⁺(CH₃OH)n (where n = 4-7) for photofragment spectroscopy studies. researchgate.net

In the analysis of manganese(III) complexes with certain Schiff base ligands, ESI mass spectrometry in methanol revealed a base peak corresponding to the complex cation [Mn(L) + H]⁺, formed by the loss of other coordinated ions. acs.org Similarly, for manganese(I) tricarbonyl complexes, ESI-MS was used for characterization. mdpi.com

Fragmentation analysis provides valuable structural information. For example, the FAB mass spectrometry of a dinuclear Mn(II) complex showed distinct fragmentation patterns, with observed mass/charge ratios corresponding to specific fragments of the parent complex. scirp.org Studies on pyrithione (B72027) complexes with transition metals have also utilized mass spectrometry to investigate common dissociation behaviors and distinctive fragmentation pathways. conicet.gov.ar

Mass Spectrometry Data for Manganese-Methanol and Related Complexes
ComplexIonization MethodObserved Species/Fragments (m/z)InterpretationReference
Supramolecular Dimeric Mn(III) ComplexESI409.0775[Mn(L) + H]⁺ acs.org
Dinuclear Mn(II) Complex with Carbonohydrazide LigandFAB602.97, 440, 361, 194.10Fragments such as [Mn₂(H₄L)₂(Cl)(H₂O)₄]³⁺, [Mn(H₄L)(H₃L)]³⁺, etc. scirp.org

Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Loss

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of manganese-methanol complexes and quantifying solvent loss. TGA curves provide information about the temperature ranges at which decomposition or desolvation occurs.

For example, the TGA of a Mn(II) complex with a Schiff base derived from methionine and salicylaldehyde (B1680747) showed a three-step decomposition process. The first step, between 166°C and 408°C, corresponded to the loss of the methionine molecule. scirp.org In another study, a Mn(II) complex was found to be thermally stable up to 300°C. arabjchem.org The TGA and DTG curves for a Mn(II) complex indicated a four-step decomposition, with the first step between 80-180°C corresponding to the removal of a hydrated water molecule. scispace.com

TGA studies on various manganese complexes have revealed that they are often thermally stable up to certain temperatures, after which they undergo single or multi-stage decomposition. scirp.orgarabjchem.orgrsc.org The decomposition patterns elucidated by TGA, often in conjunction with differential thermal analysis (DTA), are instrumental in confirming the proposed structures of the complexes. arabjchem.orgresearchgate.net

Thermogravimetric Analysis Data for Manganese Complexes
ComplexDecomposition StepsTemperature Range (°C)Mass Loss (%)Associated LossReference
[Mn(II)L] complex with Schiff base from methionine and salicylaldehyde1st Step166 - 40845.96 (exp)Methionine molecule scirp.org
2nd Step408 - 70824.66 (exp)Salicylaldehyde molecule scirp.org
Mn(II) complex with isatin (B1672199) salicylhydrazidehydrazone-Stable up to 300-- arabjchem.org
Mn(II) complex with Schiff base ligand1st Step80 - 1804.00 (exp)Hydrated water molecule scispace.com

Coordination Environment and Bonding Analysis in Methanol Manganese 1/1 Systems

Elucidation of Manganese Oxidation States and Spin States in Methanol-Coordinated Complexes

The oxidation state and spin state of manganese in methanol-coordinated complexes are fundamental to understanding their chemical reactivity and physical properties. Manganese is well-known for its ability to exist in multiple stable oxidation states, primarily Mn(II), Mn(III), and Mn(IV), with Mn(II) and Mn(III) being particularly common in methanol-containing coordination spheres.

Manganese(II) Complexes: Manganese(II) (d⁵ configuration) methanol (B129727) complexes are typically high-spin. acs.org This is supported by magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy, which show features consistent with a high-spin Mn(II) center. acs.org For instance, the complex Mn(H₂qtp1)(MeCN)₂ exhibits a magnetic moment of 5.6 µB, characteristic of a high-spin Mn(II) ion. acs.org In solution, EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy reveals that the manganese(II) ion solvated by methanol adopts an octahedral configuration. slu.se In some cases, the reaction of a Mn(II) salt with a ligand in methanol can lead to the in situ oxidation of the metal center to Mn(III), particularly in the presence of air. acs.org However, studies have also shown that for certain ligand systems, the Mn(II) oxidation state is retained even in the presence of oxidizing agents like hydrogen peroxide, with EPR spectroscopy confirming the persistence of the high-spin Mn(II) state. acs.org

Manganese(III) Complexes: Manganese(III) (d⁴ configuration) complexes involving methanol are also prevalent. These are often formed by the aerobic oxidation of Mn(II) precursors in methanol. acs.orgnih.gov The Mn(III) state is readily identified by its characteristic Jahn-Teller distortion in octahedral geometries and its distinct electronic absorption spectra. rsc.orgscispace.com Magnetic susceptibility measurements confirm the high-spin d⁴ configuration for many of these complexes. nih.gov While most Mn(III) complexes are high-spin, some exhibit spin crossover behavior, transitioning between high-spin (S=2) and low-spin (S=1) or intermediate-spin states with changes in temperature. researchgate.netshu.ac.uk For example, a mononuclear Mn(III) complex with a flexible hexadentate ligand shows a two-step spin-state switching. researchgate.net The EPR spectra of Mn(III) complexes are often silent at X-band frequency due to large zero-field splitting and fast relaxation times, which helps to distinguish them from Mn(II) species. researchgate.net

Higher Oxidation States: While less common with simple methanol coordination, higher oxidation states like Mn(IV) and Mn(V) can be achieved. For instance, analysis of the Mn₄OₓCa cluster in photosystem II, even in the presence of methanol, has established the presence of Mn(III) and Mn(IV) ions. nih.gov Furthermore, the oxidation of certain Mn(III) complexes with peroxynitrite in methanol can generate transient Mn(V)O species. nih.gov

The interplay between the manganese oxidation state, the spin state, and the coordination environment, including the presence of methanol and other ancillary ligands, is a critical area of study in the bioinorganic and catalytic chemistry of manganese.

Detailed Analysis of Coordination Geometries and Stereochemistry of Methanol-Bound Manganese Centers

The coordination geometry of manganese centers bound to methanol is diverse, heavily influenced by the oxidation state of the manganese ion and the nature of other co-ligands. The most common geometries observed are octahedral and pentagonal-bipyramidal.

Six-coordinate octahedral geometry is frequently observed for both Mn(II) and Mn(III) complexes with coordinated methanol. slu.senih.gov

For Mn(II) complexes , the d⁵ electronic configuration typically results in a high-spin state with a symmetric electronic distribution, leading to relatively regular octahedral geometries. slu.se EXAFS studies of manganese(II) solvated in methanol confirm a six-coordinate octahedral arrangement. slu.se However, distortions from ideal octahedral geometry can occur due to steric constraints imposed by bulky ancillary ligands. nih.govuni-bayreuth.de

In contrast, Mn(III) complexes with a d⁴ high-spin configuration are subject to the Jahn-Teller effect, which leads to significant distortions from ideal octahedral symmetry. rsc.orgscispace.com This distortion typically manifests as an elongation of the axial bonds, although axial compression is also possible. shu.ac.uknih.gov For example, in several mononuclear Mn(III) Schiff base complexes, the Mn(III) center adopts a hexa-coordinate pseudo-octahedral geometry with the equatorial plane defined by the Schiff base ligand and the axial positions occupied by water or methanol molecules. nih.gov The Jahn-Teller elongation is a hallmark of high-spin d⁴ Mn(III) ions in an octahedral environment. iucr.org The orientation of this distortion can be influenced by factors such as the steric effects of substituents on the ancillary ligands and hydrogen bonding interactions involving the coordinated methanol. scispace.com

Seven-coordinate geometries, particularly the pentagonal-bipyramidal arrangement, are also a significant feature of manganese-methanol coordination chemistry, especially for Mn(II). lboro.ac.uknih.govnih.gov In these complexes, the manganese(II) ion is typically coordinated to a multidentate ligand that occupies the equatorial plane, with methanol and another monodentate ligand in the axial positions. nih.govnih.gov

A notable example is the complex [Mn(TMPA)(Ac)(CH₃OH)]BPh₄, where the Mn(II) center is seven-coordinate with a distorted pentagonal-bipyramidal geometry. nih.govnih.gov The tripodal tris(pyridin-2-ylmethyl)amine (TMPA) ligand, along with a bidentate acetate (B1210297) ligand, defines the pentagonal plane, while a methanol molecule occupies one of the axial positions. nih.govnih.gov The distortion from ideal geometry is often a result of the bite angles of the chelating ligands. nih.gov

The formation of these high-coordination-number complexes is influenced by the ligand framework. For instance, the reaction of 2,6-diformylpyridine and 1,3-diamino-2-propanol (B154962) in the presence of a Ba(II) template ion, followed by transmetallation with Mn(II) in methanol, can lead to seven-coordinate Mn(II) complexes. lboro.ac.uk Similarly, complexes with tripodal tetradentate ligands can also result in seven- or even eight-coordinate Mn(II) centers.

The steric bulk of the ancillary ligands can dictate the coordination number of the manganese center. For instance, with a sterically demanding ligand like N,N'-dimethylpropylene urea (B33335) (dmpu), manganese(II) is forced into a five-coordinate complex, whereas with less bulky ligands like methanol, it readily forms a six-coordinate octahedral complex. slu.se

The denticity and topology of the ancillary ligands are also key determinants of the final geometry. Tripodal tetradentate ligands, for example, often lead to the formation of seven-coordinate pentagonal-bipyramidal Mn(II) complexes where methanol can occupy an axial position. nih.gov In contrast, tetradentate Schiff base ligands that favor a planar arrangement tend to result in six-coordinate octahedral Mn(III) complexes, with methanol binding in an axial site. nih.govrsc.org

Pentagonal-Bipyramidal and Other High Coordination Numbers

Quantitative Analysis of Metal-Ligand Bond Distances and Angles Involving Coordinated Methanol

The precise measurement of bond lengths and angles in manganese-methanol complexes provides critical insights into the nature of the metal-ligand interaction and the coordination environment. These parameters are typically determined by single-crystal X-ray diffraction and EXAFS spectroscopy.

Manganese(II)-Methanol Bond Distances: In six-coordinate octahedral Mn(II) complexes, the Mn-O(methanol) bond distance is consistently found to be around 2.16 Å. slu.se EXAFS studies of Mn(II) in methanol solution determined a mean Mn-O bond distance of 2.161(2) Å. slu.se In the seven-coordinate complex [Mn(TMPA)(Ac)(CH₃OH)]BPh₄, the Mn-O(methanol) bond length is 2.170(2) Å. nih.gov

Manganese(III)-Methanol Bond Distances: For Mn(III) complexes, the Mn-O(methanol) bond distance is influenced by the Jahn-Teller effect. In axially elongated octahedral geometries, the axial Mn-O(methanol) bond is significantly longer than the equatorial bonds. For instance, in a Mn(III) salen-type complex, the axial Mn-O(methanol) bond length was found to be 2.256(3) Å. rsc.org In contrast, the Mn–O bond distance in a Mn(III)-methoxide complex, [MnIII(OMe)(dpaq)]+, is much shorter at 1.825(4) Å, reflecting the different nature of the methoxide (B1231860) ligand compared to neutral methanol. rsc.org

Bond Angles: In octahedral complexes, the angles involving the coordinated methanol are expected to be close to 90° or 180°. However, distortions due to steric hindrance or the constraints of multidentate ligands can cause significant deviations. For example, in the distorted pentagonal-bipyramidal complex [Mn(TMPA)(Ac)(CH₃OH)]BPh₄, the O(methanol)-Mn-N(axial) angle is 166.95(5)°, deviating from the ideal 180°. nih.gov

The following table summarizes representative Mn-O(methanol) bond distances from various studies.

Compound/SystemMn Oxidation StateCoordination GeometryMn-O(methanol) Bond Distance (Å)Reference
Mn(II) in methanol solutionIIOctahedral2.161(2) slu.se
[Mn(TMPA)(Ac)(CH₃OH)]BPh₄IIDistorted Pentagonal-Bipyramidal2.170(2) nih.gov
[{Mn(L4e)(H₂O)(CH₃OH)]IIIDistorted Octahedral2.256(3) rsc.org
[Mn(III)-dipyrrophenolate]IIISquare PyramidalNot specified rsc.org
[Mn₃(L1)(μ-OCH₃)₂(N₃)₂]·CH₃OHIII/II/IIIDistorted OctahedralNot specified (crystallization methanol) scispace.com

Note: Some entries refer to co-crystallized methanol which may or may not be directly coordinated. The table prioritizes directly coordinated methanol.

Hydrogen Bonding Interactions within Manganese-Methanol Complexes and Crystal Lattices

Hydrogen bonding plays a significant role in the supramolecular chemistry of manganese-methanol complexes, influencing their crystal packing and sometimes even their molecular structure. Coordinated methanol, with its hydroxyl group, is an excellent hydrogen bond donor.

Intramolecular Hydrogen Bonding: In some complexes, the coordinated methanol can form intramolecular hydrogen bonds with other ligands within the same molecule. For example, in a heterobimetallic nickel-manganese metallacrown, the hydroxyl group of a methanol molecule coordinated to a Mn(III) ion forms an intramolecular hydrogen bond to a carboxylate oxygen atom of a bridging acetate anion. iucr.org

Intermolecular Hydrogen Bonding and Crystal Packing: More commonly, coordinated methanol molecules participate in intermolecular hydrogen bonds, linking adjacent complex units into dimers, chains, or more extended networks.

Dimer Formation: In the crystal structure of [Mn(TMPA)(Ac)(CH₃OH)]BPh₄, complexes form dimers through pairs of O-H···O hydrogen bonds between the coordinated methanol of one complex and an acetate oxygen of a neighboring complex. nih.goviucr.org

Chain and Network Formation: Coordinated methanol can link complexes into one-dimensional chains. iucr.org These chains can be further interconnected by other interactions, such as π-stacking, to form 2D or 3D architectures. nih.goviucr.org In some cases, co-crystallized (non-coordinated) methanol molecules also participate in the hydrogen-bonding network, bridging complex units. rsc.org For instance, a co-crystallized methanol molecule can link supramolecular chains by forming hydrogen bonds with a coordinated water molecule on one complex and a non-coordinated atom on a neighboring complex. rsc.org

Influence on Structure: Hydrogen bonding can be a significant factor in stabilizing a particular conformation or even influencing the direction of the Jahn-Teller distortion in Mn(III) complexes. scispace.com The formation of O-H···O hydrogen bonds between a crystallization methanol molecule and ligands in the axial positions of Mn(III) ions has been suggested as a parameter that can affect the orientation of the Jahn-Teller axis. scispace.com

The table below provides examples of hydrogen bonding interactions involving methanol in manganese complexes.

ComplexHydrogen Bond TypeInteraction DescriptionStructural ConsequenceReference
[Mn(TMPA)(Ac)(CH₃OH)]BPh₄Intermolecular O-H···OCoordinated methanol on one complex to acetate oxygen on another.Dimer formation nih.goviucr.org
[Mn(III) salen-type complex]Intermolecular O-H···NCoordinated water hydrogen-bonds to a co-crystallized methanol, which in turn hydrogen-bonds to a neighboring complex.Links supramolecular chains into a 2D network rsc.org
Ni-Mn MetallacrownIntermolecular O-H···OCoordinated methanol on one complex to a carboxylate oxygen on a neighboring complex.One-dimensional chain formation iucr.org
[Mn₃(L1)(μ-OCH₃)₂(N₃)₂]·CH₃OHIntermolecular O-H···O/NCrystallization methanol forms hydrogen bonds with ligands in axial positions.May influence the direction of Jahn-Teller distortion scispace.com

These interactions highlight the crucial role of methanol not just as a ligand but also as a structure-directing agent in the solid-state chemistry of manganese complexes.

Solution-Phase Solvation Equilibria and Ligand Exchange Kinetics of Manganese(II) in Methanol

The behavior of the manganese(II) ion in methanolic solutions is characterized by specific solvation equilibria and dynamic ligand exchange processes. In the absence of other coordinating species, the Mn(II) ion is directly solvated by methanol molecules, forming a primary solvation shell with a well-defined structure.

Research based on Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy indicates that the methanol-solvated manganese(II) ion, [Mn(CH₃OH)ₙ]²⁺, adopts a six-coordinate, regular octahedral geometry in solution. slu.seacs.orgresearchgate.net This is analogous to the structure observed for the hydrated Mn(II) ion in aqueous solutions. acs.org The mean manganese-oxygen (Mn-O) bond distance in the methanolic solvate has been determined to be 2.161 Å. slu.seresearchgate.net This coordination number and geometry are typical for Mn(II) in solvents that are not sterically demanding; in contrast, bulkier solvents can lead to a reduction in the coordination number. acs.org The similarity in the solvation structures of Mn(II) in methanol and water is consistent with the comparable donor numbers of the two solvents (19 for methanol and 18 for water), which suggests analogous nucleophilic effects and solvation sphere characteristics. mdpi.comsemanticscholar.org

Thermodynamic studies have quantified the energetics of Mn(II) solvation in methanol. The heat of transfer for anhydrous manganese(II) trifluoromethanesulfonate (B1224126) from water to methanol was found to be -37.7 kJ mol⁻¹. slu.seresearchgate.net This negative value indicates that the transfer process is exothermic and that the solvation of the Mn(II) ion is thermodynamically more favorable in methanol than in water.

When other ligands are introduced into a methanolic solution of manganese(II), competitive equilibria are established, leading to the formation of various complexes. The stability of these complexes is a key aspect of the solution's chemistry. Spectrophotometric studies have been employed to determine the formation constants for Mn(II) complexes with various nitrogen-donor ligands in methanol at 293 K or 298 K. mdpi.comresearchgate.net

The findings for the complexation with bidentate diamine ligands show the formation of both mono- and bis-complexes, [Mn(L)]²⁺ and [Mn(L)₂]²⁺. mdpi.com A similar pattern is observed with aromatic diimine ligands. researchgate.net The stability constants for these equilibria provide quantitative insight into the preference of the Mn(II) ion for these ligands over the solvent molecules.

Table 1: Stability Constants (log β) for Manganese(II) Complexes with Bidentate Ligands in Methanol

The kinetics of ligand exchange involving the methanol solvent molecules on the Mn(II) center are rapid, which is characteristic of high-spin d⁵ metal ions that lack ligand-field stabilization energy. While specific rate constants for the self-exchange of methanol on [Mn(CH₃OH)₆]²⁺ are not detailed in the provided context, studies of related systems offer insights. For instance, the dissolution of certain chloro-Mn(II) complexes with organic ligands in methanol can lead to a slight ligand exchange with the solvent, suggesting that the solvent can compete for coordination sites. mdpi.com The dynamic nature of the coordination sphere is fundamental to the reactivity of Mn(II) in solution, allowing for rapid equilibration upon changes in the chemical environment.

Computational and Theoretical Investigations of Methanol Manganese 1/1 Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Bonding Characteristics

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of many-body systems. It has been extensively applied to study manganese-containing complexes, including those involved in reactions with methanol (B129727).

DFT calculations have been instrumental in determining the electronic structure of manganese complexes, revealing that the electronic configuration and oxidation state of the manganese center are crucial for its catalytic activity. For instance, in manganese pincer complexes, the electronic structure can be described by resonance structures involving different oxidation states of ruthenium, which in turn influences the metal's basicity and interaction with methanol. acs.org The stability of various isomers and spin states of small neutral manganese clusters has been explored, providing insights into their fundamental properties. researchgate.net

The bonding characteristics within Methanol--manganese (1/1) and related species are also a key focus of DFT studies. These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data where available. researchgate.netmdpi.com For example, in the study of methanol adsorption on a TiO₂(110) surface, DFT calculations identified various molecular and dissociated adsorption structures, highlighting the importance of intermolecular hydrogen bonding in stabilizing the overlayer. aps.org The interaction between methanol and manganese complexes can involve the formation of Mn-O bonds, and the strength of these bonds has been shown to be significant in electrocatalytic methanol oxidation. acs.orgacs.org

Furthermore, DFT is used to assess the relative stabilities of different intermediates and transition states along a reaction pathway. acs.org This information is critical for understanding reaction mechanisms and predicting the most likely course of a chemical transformation. For instance, in the hydrogenation of CO₂ to methanol catalyzed by a manganese pincer complex, DFT calculations identified a formate (B1220265) complex as the most stable intermediate. acs.org

Table 1: Selected DFT-Calculated Properties of Manganese-Containing Species

SystemPropertyCalculated ValueReference
Mn₂Bond Length~2.5 Å researchgate.net
Mn₂Vibrational Frequency~246 cm⁻¹ researchgate.net
Mn₁₃Ionization Energy4.82 eV researchgate.net
Mn(III,IV)salpn + ¹³C MethanolA_iso0.65 ± 0.05 MHz nih.gov
Mn(III,IV)salpn + ¹³C MethanolT1.25 ± 0.05 MHz nih.gov
Mn₁@Co₃O₄(111) + O* + CH₃OHMn-O(O) Bond Length1.741 Å acs.org
Mn₁@Co₃O₄(111) + O* + CH₃OHMn-O(CH₃OH) Bond Length1.791 Å acs.org
Mn₁@Co₃O₄(111) + O* + CH₃OHCo-O(O) Bond Length1.743 Å acs.org

Elucidation of Reaction Mechanisms and Catalytic Cycles through Computational Modeling

Computational modeling, particularly using DFT, is a cornerstone for elucidating the complex reaction mechanisms and catalytic cycles involving manganese and methanol. These studies provide a detailed, step-by-step picture of how reactants are converted into products.

The hydrogenation of CO₂ and its derivatives to methanol is a significant area where computational modeling has provided deep insights into manganese-catalyzed reactions. ulpgc.esruepinglab.comresearchgate.netnih.gov DFT calculations have been employed to map out the entire catalytic cycle, identifying key intermediates and transition states. acs.orgulpgc.es For example, in the hydrogenation of cyclic organic carbonates to methanol and diols, a process catalyzed by a well-defined manganese complex, computational studies revealed a mechanism involving three independent C=O hydrogenation events, each with its own catalytic cycle. ulpgc.es

A crucial aspect of mechanistic elucidation is the identification and characterization of transient species like intermediates and transition states. researchgate.net Computational methods allow for the geometric and energetic characterization of these species, which are often difficult to observe experimentally.

In the context of manganese-catalyzed methanol synthesis from CO₂, DFT calculations have successfully identified key intermediates such as formate complexes, which are considered resting states in the catalytic cycle. acs.org Transition states for crucial steps like hydrogen activation, hydride transfer, and C-O bond cleavage have also been located and their energy barriers calculated. acs.org For instance, in the hydrogenation of CO₂ with a Mn-PNP pincer catalyst, the turnover-determining transition state was identified as the concerted activation of dihydrogen and decomposition of a hemiacetal intermediate. acs.org Similarly, in proton transfer reactions involving manganese ion complexes with methanol and water, transition states corresponding to a "salt-bridge" structure have been identified. researchgate.net

Metal-ligand cooperativity (MLC) is a phenomenon where both the metal center and the ligand actively participate in a chemical transformation. Computational studies have been vital in understanding the role of MLC in manganese-catalyzed reactions involving methanol.

Identification of Key Intermediates and Transition States

Microkinetic Modeling for Predicting Reaction Rates and Pathways

Microkinetic modeling is a computational technique that connects the elementary steps of a reaction mechanism, derived from DFT calculations, to macroscopic kinetic observables like reaction rates and product selectivity. mpg.deresearchgate.netchemrxiv.orgdiva-portal.org This approach allows for a quantitative prediction of how a catalytic system will behave under different reaction conditions.

Advanced Bonding Analysis Methods (e.g., Quantum Theory of Atoms-in-Molecules, Non-Covalent Interaction Plots)

To gain a deeper understanding of the nature of chemical bonds and non-covalent interactions within Methanol--manganese (1/1) systems, advanced bonding analysis methods are employed. These techniques go beyond simple geometric parameters and provide a more nuanced picture of the electronic interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the topology of the electron density to define atoms and the bonds between them. ufc.brdicames.onlinedokumen.pubsciencesconf.org QTAIM can be used to characterize the nature of metal-ligand bonds, distinguishing between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. sciencesconf.org For instance, QTAIM analysis has been used to investigate hydrogen bonding interactions in various systems. ufc.brdicames.online

Non-Covalent Interaction (NCI) plots are a visualization tool that helps in identifying and characterizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its derivatives. ufc.brdicames.onlinesciencesconf.orgresearchgate.net NCI plots can reveal the regions of space where these interactions are significant and provide a qualitative understanding of their strength and nature. These methods have been applied to study interactions in manganese complexes, providing insights into the subtle forces that can influence their structure and reactivity. dicames.online

Catalytic Transformations Mediated by Methanol Manganese 1/1 Complexes

Hydrogenation of Carbon Dioxide (CO2) to Methanol (B129727)

The conversion of carbon dioxide, a major greenhouse gas, into valuable chemicals like methanol is a key area of research in sustainable chemistry. Manganese-based catalysts have emerged as promising candidates for this transformation.

Homogeneous Manganese Catalysts for CO2 Reduction in Methanol and Other Solvents

Homogeneous manganese catalysts, particularly pincer-type complexes, have demonstrated notable activity in the hydrogenation of CO2 to methanol. These well-defined molecular catalysts often operate in solution and can be finely tuned for improved performance.

One approach involves a two-step, one-pot process where CO2 is first converted to an intermediate, such as a formamide (B127407), which is then hydrogenated to methanol. For instance, a Mn(I)-PNP pincer complex has been shown to catalyze the N-formylation of an amine with CO2 and H2, followed by the reduction of the resulting formamide to methanol, regenerating the amine in the process. Using this method, methanol yields of up to 84% have been achieved with benzylamine (B48309) and 71% with morpholine. researchgate.net

Another strategy is the direct hydrogenation of CO2 derivatives. PNN pincer manganese complexes have been successfully employed for the hydrogenation of cyclic and acyclic carbonates to produce methanol and diols. ulpgc.esmdpi.com This provides an indirect route for converting CO2 into methanol. ulpgc.es

The solvent can play a crucial role in the efficiency of these catalytic systems. Density functional theory (DFT) calculations on the hydrogenation of CO2 to methanol catalyzed by a manganese pincer complex revealed that the rate-determining step is the hydrogen transfer in the formic acid hydrogenation stage. The energy barrier for this step was found to be lowest in tetrahydrofuran (B95107) (THF), followed by toluene (B28343) and water, suggesting that the choice of solvent is important for optimizing the reaction. rsc.org

Table 1: Performance of Homogeneous Manganese Catalysts in CO2 Hydrogenation to Methanol

Catalyst Type Reaction Pathway Key Findings Methanol Yield (%) Reference
Mn(I)-PNP pincer complex Two-step via formamide Effective for both N-formylation and formamide reduction. up to 84 researchgate.net
Mn-PNN pincer complex Hydrogenation of cyclic carbonates Indirect route to methanol from CO2. up to 99 (of diol co-product) ulpgc.esmdpi.com
Mn pincer complex Direct CO2 hydrogenation Solvent effects are significant for reaction efficiency. - rsc.org
Mn(I) hydrido carbonyl PNP pincer complexes Hydrosilylation of CO2 Efficient and selective reduction to methoxysilyl derivatives. - acs.org

Heterogeneous Manganese-Containing Catalysts for CO2 Hydrogenation

While homogeneous catalysts offer high selectivity, heterogeneous catalysts are often favored for industrial applications due to their ease of separation and recyclability. Research into heterogeneous manganese-containing catalysts for CO2 hydrogenation to methanol is an active area.

For example, MnOx nanoparticles supported on mesoporous Co3O4 have been reported for methanol production from CO2 at low pressure. acs.orgnih.gov The addition of manganese to other metal catalysts, such as copper-based systems, has also been explored to enhance methanol synthesis. In Cu/ZnFe catalysts, a spinel structure of ZnFe2O4 was found to promote the formation of small ZnO particles adjacent to copper nanoparticles, which improved methanol selectivity by enhancing CO adsorption and inhibiting CO2 adsorption. mdpi.com Similarly, combining Co-Mn oxides with Cu-Zn-Al-Zr oxides has been shown to significantly increase the selectivity towards oxygenates, including methanol, in CO hydrogenation. acs.orgnih.gov

The interaction between manganese and a support material or another metal can be crucial. In Rh-based catalysts, the presence of manganese can suppress methane (B114726) formation and shift the product distribution towards a mixture of methane, CO, and methanol. This is attributed to the formation of a Mn-O-Rh interface that maintains Rh in a higher oxidation state, which is more selective for methanol synthesis. chemrxiv.org

Impact of Lewis Acid Promoters on Catalytic Efficiency

The efficiency of manganese-catalyzed CO2 hydrogenation can be significantly enhanced by the addition of Lewis acid promoters. A key challenge in these systems is the formation of a stable manganese formate (B1220265) complex, which can act as a catalyst resting state and inhibit turnover. d-nb.inforesearchgate.net

Lewis acids can help to overcome this issue. Studies have shown that the addition of Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)4), can facilitate the removal of the formate ligand through esterification, thereby regenerating the active catalyst. d-nb.info This synergistic interplay between the manganese complex and the Lewis acid is crucial for unlocking the full catalytic potential. d-nb.info Computational studies suggest that the primary role of the Lewis acid is to lower the energy barrier for the rotation of the metal-formate intermediate, rather than the initial CO2 insertion step. acs.org

The use of Lewis acid additives has led to significant improvements in catalytic performance. For instance, a catalytic system comprising a MACHO-Ph manganese complex and Ti(OiPr)4 achieved a turnover number (TON) of 160 for the hydrogenation of CO2 to methanol. d-nb.info In other systems, the addition of lithium triflate (LiOTf) as a Lewis acid cocatalyst with a tertiary amine-ligated manganese catalyst resulted in TONs of up to 18,300 for CO2 hydrogenation to formate. researchgate.net

Alcohol Alkylation and Methylation Reactions with Methanol as a C1 Source

Methanol is an attractive, sustainable C1 building block for the synthesis of more complex molecules. Manganese catalysts have proven effective in mediating alcohol alkylation and methylation reactions using methanol, primarily through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

Mechanistic Studies of Borrowing Hydrogen (BH) / Hydrogen Autotransfer (HA) Pathways

The borrowing hydrogen (BH) or hydrogen autotransfer (HA) methodology is an atom-economical process for forming C-C and C-N bonds. uni-bayreuth.debeilstein-journals.org In this process, the catalyst temporarily "borrows" hydrogen from an alcohol to form a more reactive carbonyl compound. This intermediate then reacts with a nucleophile, and the borrowed hydrogen is returned to the resulting product in a subsequent hydrogenation step. uni-bayreuth.denih.gov

Manganese pincer complexes are particularly adept at facilitating these transformations. beilstein-journals.orgresearchgate.net Mechanistic studies suggest that the process often involves metal-ligand cooperation, where both the manganese center and the pincer ligand participate in the catalytic cycle. windows.netnih.gov For example, in the β-methylation of alcohols, the reaction is believed to proceed through a manganese hydride intermediate formed by the dehydrogenation of methanol. windows.net

Deuterium (B1214612) labeling experiments have provided further insight into these mechanisms. For instance, in the manganese-catalyzed alkylation of secondary alcohols with primary alcohols, deuterium scrambling patterns support a hydrogen autotransfer mechanism. kaust.edu.sa The reaction is believed to involve the formation of an aldehyde from the primary alcohol, which then undergoes an aldol (B89426) condensation with the ketone formed from the secondary alcohol, followed by hydrogenation. kaust.edu.sa

Regioselective Functionalization of Organic Substrates using Methanol

A key advantage of manganese-catalyzed reactions is the potential for high regioselectivity. By carefully tuning the catalyst and reaction conditions, it is possible to direct the alkylation or methylation to a specific position on a substrate.

For example, the β-methylation of alcohols using methanol as the C1 source has been achieved with high selectivity using a manganese pincer complex. windows.netnih.gov This reaction has been successfully applied to a variety of substrates, including biomass-derived alcohols and diols. windows.net Similarly, the double methylation of primary alcohols and the single methylation of secondary alcohols have been demonstrated with a manganese catalyst, showcasing its versatility. uni-bayreuth.denih.gov

The regioselectivity can sometimes be controlled by the choice of solvent. In the dehydrogenative alkylation of indolines with alcohols, a single manganese catalyst can provide either C3- or N-alkylated indoles simply by switching the solvent. ulpgc.es This remarkable solvent-controlled regioselectivity highlights the subtle interplay of factors that govern these catalytic transformations. Mechanistic studies suggest that in a non-polar solvent like toluene, the catalyst promotes the dehydrogenation of the indoline (B122111) to an indole, which then undergoes C3-alkylation. In a more polar solvent, the N-alkylation pathway is favored. ulpgc.es

Table 2: Regioselective Functionalization using Methanol and Manganese Catalysts

Substrate Product Catalyst Key Feature Reference
Secondary Alcohols β-Methylated Alcohols Mn pincer complex High selectivity for β-position. windows.netnih.gov
Primary/Secondary Alcohols Double/Single Methylated Alcohols Mn catalyst Versatile methylation of different alcohol types. uni-bayreuth.denih.gov
Indolines C3- or N-alkylated Indoles Mn catalyst Solvent-controlled regioselectivity. ulpgc.es
Ketones α-Methylated Ketones Mn PN3P pre-catalyst Direct methylation with methanol. dntb.gov.ua
Nitriles C-Methylated Nitriles Mn PNP pincer complex Chemoselective methylation. scispace.com

Dehydrogenation of Methanol for Hydrogen Production

The catalytic dehydrogenation of methanol serves as a promising avenue for chemical hydrogen storage, and manganese-based catalysts, particularly pincer complexes, have emerged as effective non-noble metal alternatives. Structurally defined manganese pincer complexes have been shown to catalyze the selective dehydrogenation of aqueous methanol to produce hydrogen (H₂) and carbon dioxide (CO₂). capes.gov.brnih.govnih.gov This transformation is significant for the potential implementation of a hydrogen and methanol economy. capes.gov.brnih.govresearchgate.netresearchgate.net

The proposed mechanism for this process involves several key steps. Initially, a base, such as potassium hydroxide (B78521) (KOH), facilitates the generation of an active amido manganese species from the pre-catalyst. nih.govresearchgate.net This active species coordinates with methanol to form a manganese-methoxide intermediate. nih.govresearchgate.net Subsequently, a C-H bond cleavage occurs, leading to the formation of formaldehyde (B43269) and a manganese hydride species. nih.govresearchgate.netacs.org The final step involves the release of a hydrogen molecule, which regenerates the active catalyst for the next cycle. nih.govresearchgate.net In aqueous conditions, formaldehyde is further converted, ultimately yielding CO₂ and another molecule of H₂.

Research has demonstrated impressive performance with these manganese catalysts. Under optimized conditions, a turnover number (TON) of over 20,000 has been achieved, highlighting the remarkable stability of these systems. capes.gov.brnih.govnih.govresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations have been employed to understand the energetics of the catalytic cycle. For a MACHO-type manganese complex, the rate-determining step was identified as the H₂ release to regenerate the active catalyst, with a calculated Gibbs energy barrier of 34.1 kcal/mol, indicating a less efficient process compared to its ruthenium analogue. acs.org

The reaction conditions play a crucial role in the catalyst's efficacy. The choice of base is critical, with KOH proving more effective than other bases like tBuOK or LiOH, the latter of which can lead to complete deactivation. nih.gov The solvent system also influences performance, with mixtures of methanol and water being commonly used. nih.govresearchgate.net

Table 1: Performance of Various Manganese Catalysts in Methanol Dehydrogenation
Catalyst/Pre-catalystReaction ConditionsTurnover Number (TON)Key FindingsReference
Mn-PNPiPr Complex (1)MeOH/H₂O (9:1), 8 M KOH, 92 °C> 20,000 (long-term)Demonstrated excellent long-term stability, active for over a month. nih.gov
[Mn(CO)₅Br] + 10 equiv PN PiPr ligandMeOH/H₂O (9:1), 8 M KOH, 92 °C68 (after 5 hours)Improved activity with excess ligand compared to the complex alone initially. nih.gov
MACHO-type Mn ComplexTheoretical DFT StudyN/A (ΔG‡ = 34.1 kcal/mol)The rate-determining step is H₂ release; less efficient than the Ru analogue. acs.org
Mn-pincer complexMeOH/H₂O (9:1), 8 M KOH, 92°CTON5h = 54Exhibited reasonable catalytic activity for aqueous methanol reforming. researchgate.net

Other Oxidation and Reduction Processes Involving Manganese-Methanol Systems

Manganese-methanol systems are versatile and participate in a range of other catalytic oxidation and reduction reactions beyond simple dehydrogenation. These processes often operate via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the manganese catalyst temporarily abstracts hydrogen from an alcohol (like methanol) to form a transient manganese-hydride species. beilstein-journals.orgnih.gov

Oxidation Processes: Manganese complexes are effective catalysts for the oxidation of alcohols using environmentally benign oxidants like hydrogen peroxide (H₂O₂). rsc.org In the context of methanol-manganese systems, the initial step is often the dehydrogenation of methanol to formaldehyde. beilstein-journals.org This principle has been applied in various synthetic transformations. For instance, manganese-catalyzed N-methylation of amines and nitroarenes utilizes methanol as both a C1 source and a reductant. beilstein-journals.org The catalyst first dehydrogenates methanol to formaldehyde, which then reacts with the amine (or a reduced nitroarene) to form an imine intermediate. This imine is subsequently hydrogenated by the manganese-hydride species to yield the methylated product. beilstein-journals.org Similarly, manganese catalysts facilitate the α-methylation of ketones with methanol. nih.gov The catalytic partial oxidation of methane to methyl trifluoroacetate (B77799) can also be achieved using manganese salts, where methanol is the desired, more valuable product form. osti.gov

Reduction Processes: Manganese catalysts are also active in reduction reactions where methanol can be either a reactant or a product. A notable example is the transfer hydrogenation of various functional groups, including amides, carbamates, and urea (B33335) derivatives, using isopropanol (B130326) as a hydrogen source. rsc.org In the reduction of urea derivatives, methanol is a key product, formed alongside the corresponding amines. rsc.org This reaction represents an indirect pathway for the reduction of carbon dioxide (CO₂), as ureas can be synthesized from CO₂. rsc.org The kinetic profile of urea transfer hydrogenation shows that a carbamate (B1207046) is formed as an intermediate, which is then reduced to an amine and methanol. rsc.org Furthermore, manganese pincer complexes have been used for the direct hydrogenation of CO₂ to methanol. acs.orgthieme-connect.de In these systems, an amine is used to capture CO₂ as a formamide, which is then reduced to methanol by the manganese catalyst, regenerating the amine. acs.org

Table 2: Examples of Oxidation and Reduction Reactions in Manganese-Methanol Systems
Reaction TypeSubstrateMn Catalyst TypeRole of MethanolProduct(s)Reference
N-Methylation (Oxidation/BH)Primary AminesMn(I)-PNP Pincer ComplexMethylating AgentMono-N-methylated Amines nih.gov
N-Methylation (Oxidation/BH)NitroarenesMn(III)-porphyrin ComplexMethylating Agent & ReductantN-methylarylamines beilstein-journals.org
α-Methylation (Oxidation/BH)KetonesMn(I) Pincer ComplexC1 Sourceα-Methylated Ketones nih.gov
Transfer Hydrogenation (Reduction)Urea DerivativesMn-Pincer ComplexProductAmines, Methanol rsc.org
CO₂ Hydrogenation (Reduction)Carbon DioxideMn(I)-PNP Pincer ComplexProductMethanol acs.org
Dehydrogenative Amide SynthesisAlcohols and AminesMn-based catalystReagentAmides, H₂ acs.org

Investigation of Catalyst Stability and Operational Lifespan in Methanol-Based Reactions

The stability and operational lifespan of catalysts are critical factors for their practical application. For manganese-based catalysts in methanol reactions, these aspects have been a key focus of investigation, revealing both remarkable robustness and specific deactivation pathways.

Structurally defined manganese pincer complexes have demonstrated exceptional long-term stability in the dehydrogenation of aqueous methanol. capes.gov.brnih.gov In one notable long-term experiment, a catalyst system remained active for over a month, achieving a turnover number (TON) exceeding 20,000. nih.govresearchgate.netresearchgate.net Another study reported continuous hydrogen production for over 800 hours using a manganese catalyst, one of the longest durations reported for such a system. researchgate.net This highlights the potential for these non-noble metal catalysts to be extremely stable and robust, which is crucial for future industrial applications. nih.govresearchgate.net The addition of excess pincer ligand or the use of specific solvents like triglyme (B29127) has been shown to have a stabilizing effect, improving long-term performance. nih.gov

Despite this impressive stability, several deactivation mechanisms have been identified. One significant issue is sensitivity to light. Some manganese pincer complexes show a rapid decline in activity when exposed to light, which is attributed to the light-triggered cleavage of the pincer ligand from the manganese center. nih.govresearchgate.net Consequently, performing reactions in the rigorous exclusion of light is essential to maintain catalytic activity. researchgate.net

Thermal degradation is another deactivation pathway, particularly in prolonged reactions at high temperatures. In studies on CO₂ hydrogenation to methanol using a promoted Cu/ZnO/Al₂O₃ catalyst, a slight decrease in CO₂ conversion and methanol yield over 14 days was attributed to thermal degradation rather than carbon deposition (coking). mdpi.com Catalyst poisoning is also a common cause of deactivation. For instance, in manganese-catalyzed oxidation reactions, water can act as a poison by competitively adsorbing to active sites or by dissociating and accumulating on the catalyst surface, thereby inhibiting reactant access and poisoning the catalyst. sci-hub.se In some systems, the catalyst can enter a reversible inactive or resting state. For example, in alkene oxidation, a Mn₂III,III species was identified as an inactive state, which could be reactivated by changing the temperature. acs.org

Supramolecular Architectures Involving Methanol Manganese 1/1 Building Blocks

Design and Synthesis of Hydrogen-Bonded Networks with Coordinated Methanol (B129727)

The design and synthesis of supramolecular architectures heavily rely on directional, non-covalent interactions, with hydrogen bonding being of paramount importance. In manganese coordination chemistry, methanol, when serving as a ligand, becomes a powerful tool for engineering intricate hydrogen-bonded networks. The hydroxyl group of coordinated methanol can act as both a hydrogen bond donor and acceptor, facilitating the assembly of mononuclear units into higher-dimensional structures.

The influence of methanol extends to heterometallic systems as well. In a cobalt-manganese heterodinuclear complex, [MnII{CoIII(µ-Himn)3}Cl2(CH3OH)], the coordinated methanol molecule is integral to the manganese center's geometry, which in turn influences the resulting two-dimensional hydrogen-bond network. mdpi.com Research has also shown the formation of one-dimensional chains in manganese(II) coordination polymers where free dimethylformamide (DMF) molecules are connected to the chains, which contain coordinated methanol, via O-H···O hydrogen bonds. nih.gov In other instances, methanol solvent molecules form strong O-H···O hydrogen bonds with coordinated methanol and acetate (B1210297) ligands, creating robust ring motifs that influence the final crystal packing. nih.goviucr.org

Table 1: Examples of Hydrogen-Bonded Networks with Coordinated Methanol

Compound Formula Metal Center(s) Role of Methanol Resulting Network
[Mn(IMHIm)2(MeOH)2]PF6 rsc.org Mn(III) Coordinated Ligand Intermolecular H-bonding with imidazole (B134444) moieties
Mn(L)(H2O)2·1/2H2O·1/2CH3OH acs.org Mn(III) Lattice Solvent Participates in H-bonded hexagonal ring structure
[MnII{CoIII(µ-Himn)3}Cl2(CH3OH)] mdpi.com Mn(II), Co(III) Coordinated Ligand Influences geometry for 2D H-bond network
[Mn(SCN)2(dpyo)(H2O)(MeOH)] Mn(II) Coordinated Ligand Forms 1D chains that build a 3D network via H-bonding

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Methanol as a Co-ligand

Methanol's role as a co-ligand is fundamental in the construction of manganese-based Metal-Organic Frameworks (MOFs) and coordination polymers. It can influence the dimensionality, topology, and properties of the resulting framework. Methanol can act as a terminal ligand, occupying a coordination site on the manganese ion, or as a bridging ligand, linking multiple metal centers.

A notable example is a three-dimensional manganese(II) coordination polymer, [Mn2L2(µ-MeOH)2]n, where two manganese centers are connected by µ2-bridged methanol molecules to form a di-manganese species, which then extends into a polynuclear complex. tandfonline.com In other cases, methanol acts as a terminal ligand in one-dimensional coordination polymers. For instance, the compound {MnIIMnIII(sacb)2(H2O)2(MeOH)2}n features a 1D chain where methanol molecules are coordinated to the Mn(II) centers. mdpi.com Similarly, a 1D manganese polymer, {[Mn(C40H23NO6)(CH3OH)(C3H7NO)]·C3H7NO}n, incorporates a methanol ligand coordinated to the hexacoordinated Mn(II) center. nih.gov

The synthesis of these materials is often carried out under solvothermal conditions where methanol is the solvent, and it can become incorporated into the final structure. researchgate.netresearchgate.net The presence of coordinated methanol can be critical; for example, in the 1D coordination polymer [Mn(Salen)(MeOH)2]2{(4,4'-dpyo)[(Mn(Salen))2(Nb6Cl12(CN)6)]}·2MeOH, the axial positions of the octahedral metal clusters are occupied by methanol molecules. semanticscholar.org Computational studies have also highlighted the importance of the ligand environment, including coordinated solvent molecules, in determining the catalytic potential of Mn-MOFs, such as in the conversion of methane (B114726) to methanol. chemrxiv.org

Formation and Characterization of Dimeric and Polymeric Manganese-Methanol Assemblies

Dimeric manganese units are a common feature. In one coordination polymer, two [MnL] fragments are connected by µ2-bridged methanol (MeOH) to create a di-manganese core that forms the basis of the extended structure. tandfonline.com Supramolecular dimeric Mn(III) complexes can also form, not through direct bridging, but via hydrogen-bonding networks where lattice methanol molecules play a crucial role in linking the mononuclear units. acs.org

Higher nuclearity clusters featuring coordinated methanol have also been synthesized. A notable example is the undecanuclear complex [Mn11O7(OMe)7(O2CPh)7(dphmp)4(MeOH)2], which incorporates two terminally coordinated methanol molecules. acs.orgnih.gov A hexanuclear, disc-shaped manganese cluster, [MnIII6(N-formylsalicylhydrazidate)6(MeOH)6], has a solvent methanol molecule coordinated to each chiral metal center, with three on each face of the disc. acs.org Even larger clusters, such as a hexadecanuclear manganese(III/IV) carboxylate cluster, [Mn16O16(OMe)6(OAc)16(MeOH)3(H2O)3], contain three coordinated methanol molecules. researchgate.net

These assemblies can also form one-dimensional coordination polymers. In these structures, polynuclear manganese clusters can act as building blocks linked together. acs.org For example, a trinuclear Mn(III) complex, [{M(H3L3+2R)X}3] (where M=Mn and X=methanol), forms cyclic units that can assemble into larger structures. mdpi.com

Table 2: Selected Dimeric and Polymeric Manganese-Methanol Assemblies

Complex Formula Nuclearity Role of Methanol Structural Features
[Mn2L2(µ-MeOH)2]n tandfonline.com Polymeric (Di-Mn unit) Bridging (µ2-MeOH) Forms a 3D coordination polymer
[Mn11O7(OMe)7(O2CPh)7(dphmp)4(MeOH)2] acs.orgnih.gov 11 Coordinated Terminal Part of a large, mixed-valence cluster
[MnIII6(fshz)6(MeOH)6] acs.org 6 Coordinated Terminal Disc-shaped macrocyclic cluster
[Mn16O16(OMe)6(OAc)16(MeOH)3(H2O)3] researchgate.net 16 Coordinated Terminal Large mixed-valence Mn(III/IV) cluster

Single Crystal to Single Crystal Transformations Induced by Methanol Inclusion/Exclusion

A clear example of this phenomenon, while not on a manganese complex, demonstrates the principle vividly. An isomorphous magnesium(II) 3D framework, [Mg(IN)2]·H2O, undergoes a rare SCSC transformation when soaked in methanol. rsc.org The process results in a discrete mononuclear molecule, [Mg(IN)2(CH3OH)4], as the framework deconstructs and the metal ions coordinate with methanol molecules. rsc.org Interestingly, the analogous manganese framework, [Mn(IN)2]·H2O, does not undergo this transformation and remains stable in alcohols, highlighting the subtle electronic and ionic radius effects that govern such dynamic behavior. rsc.org

While direct SCSC transformations induced by methanol inclusion/exclusion in manganese frameworks are less commonly reported, related solvent-driven structural changes are known. For example, a 3D Mn(II) complex, [Mn3(HCO2)2(L)2(OCH3)2], undergoes an SCSC transformation where the methoxy (B1213986) anions are gradually exchanged by hydroxyl anions from the air, and water molecules fill the channels. nih.govresearchgate.net This anion exchange, driven by environmental factors, alters the magnetic properties of the material. nih.govresearchgate.net Although this is an exchange of methoxy for hydroxyl rather than inclusion of methanol, it underscores the potential for dynamic structural changes in manganese frameworks involving methanol-related species.

Influence of Supramolecular Interactions on Structural and Functional Properties

The final architecture and resulting properties of manganese-methanol assemblies are profoundly influenced by a network of supramolecular interactions. Hydrogen bonding and π-π stacking, in particular, act as crucial "directing forces" that guide the self-assembly of individual complex units into higher-order structures and can significantly impact their functional properties, such as magnetism.

The interplay of these weak forces can have a direct and measurable effect on the material's function. In a series of supramolecular dimeric Mn(III) complexes, the formation of "pseudo-dimers" through hydrogen bonding and π-π stacking leads to weak antiferromagnetic coupling between the manganese centers, a property directly attributable to the supramolecular arrangement. acs.org Similarly, the magnetic properties of cocrystals involving manganese(II) and radical ligands are dominated by strong antiferromagnetic interactions mediated through the coordinated units, which are themselves assembled via extensive hydrogen bonds. acs.org

The structure-directing role of these interactions is evident in the formation of complex assemblies. The molecular structure of various mononuclear and dinuclear manganese compounds is stabilized by a combination of strong hydrogen bonding and π-π interactions, which can even promote the spontaneous oxidation of methanol to formate (B1220265) within the coordination sphere. rsc.org The formation of robust hydrogen bonding and π-π stacking interactions among neighboring units is a recurring theme in the creation of these supramolecular architectures, confirming that these forces are not merely secondary but are fundamental to the design and function of these advanced materials. rsc.org

Bioinorganic Chemistry Perspectives of Manganese Methanol Interactions

Manganese Active Sites in Metalloenzymes and Biomimetic Model Studies

Manganese is an essential element in numerous biological systems, where it plays a critical role at the active sites of various metalloenzymes. researchgate.net The interaction between manganese and methanol (B129727) has been a subject of significant interest in bioinorganic chemistry, particularly in the context of understanding the mechanisms of these enzymes and developing synthetic mimics that replicate their function.

Structural and Functional Analogs for the Oxygen Evolving Complex (OEC) in Photosystem II

The Oxygen Evolving Complex (OEC) in Photosystem II (PSII) is the catalytic site for the light-driven oxidation of water to produce molecular oxygen, a fundamental process for life on Earth. nih.gov The OEC is a Mn4CaO5 cluster, and understanding its mechanism is crucial for the development of artificial photosynthetic systems. nih.govosti.gov Methanol has been extensively used as a substrate analog to probe the accessibility of the OEC and investigate the delivery of water to the active site. researchgate.netrsc.orgrsc.org

Studies using techniques like electron paramagnetic resonance (EPR) spectroscopy have shown that methanol can perturb the electronic structure of the manganese cluster in the OEC. nih.govrsc.org This interaction alters the spectroscopic signatures of the complex, providing insights into its geometric and electronic properties. rsc.orgrsc.org While initial hypotheses suggested direct binding of methanol to a manganese ion, more recent studies combining spectroscopic data with quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) calculations have proposed a different model. researchgate.netrsc.org

These advanced studies suggest that methanol does not act as a direct ligand to the manganese cluster in plant PSII. researchgate.netrsc.org Instead, it is proposed to be situated at the end of a water channel near the O4 bridge of the Mn4CaO5 cluster. researchgate.netrsc.org The effect of methanol on the magnetic properties of the OEC is attributed to the disruption of hydrogen bonding between the O4 bridge and nearby water molecules, which in turn enhances the antiferromagnetic coupling between the Mn3 and Mn4 ions. researchgate.netrsc.org However, in a genetic variant of cyanobacterial PSII (D1-N87A), evidence from 13C HYSCORE spectroscopy, QM/MM, and DFT studies indicates that deprotonated 13C-labeled methanol can coordinate to the Mn4(IV) ion of the catalytic cluster in the S2 state. osti.govrsc.org This highlights a species-dependent interaction of methanol with the OEC. researchgate.netrsc.org

Biomimetic models of the OEC have been synthesized to further understand its structure and function. These synthetic analogs, often containing manganese clusters, are studied for their ability to catalyze water oxidation. mdpi.comcaltech.edu For instance, the reaction of 2-cyanopyridine (B140075) with Mn(II) in a methanol solution leads to the formation of a biomimetic model containing an O-methyl picolinimidate ligand, formed through the methanolysis of the cyanopyridine. mdpi.com These model systems provide valuable platforms to study the role of manganese and its coordination environment in catalytic processes. mdpi.comnsf.gov

Feature Native OEC in Plant PSII D1-N87A Variant PSII Biomimetic Models
Methanol Interaction Not a direct ligand; located in a water channel near the O4 bridge. researchgate.netrsc.org Direct coordination of deprotonated methanol to the Mn4(IV) ion. osti.govrsc.org Methanol can be a solvent or participate in ligand formation. mdpi.com
Effect on Mn Cluster Perturbs electronic structure by disrupting H-bonding, enhancing antiferromagnetic coupling. researchgate.netrsc.org Alters the local coordination environment of the Mn4 ion. osti.govrsc.org Can influence the structure and reactivity of the synthetic cluster. mdpi.com
Spectroscopic Probes EPR, HYSCORE, ENDOR spectroscopy with isotope-labeled methanol. rsc.orgnih.gov 13C HYSCORE spectroscopy. osti.gov Various spectroscopic techniques to characterize the synthetic complexes. mdpi.com

Relevance to Methane (B114726) Monooxygenase (MMO) Systems and C-H Activation

Manganese complexes have gained significant attention as catalysts for C-H activation, a fundamental transformation in organic chemistry with relevance to enzymes like methane monooxygenase (MMO). researchgate.netacs.org While MMOs are typically iron-containing enzymes, the study of manganese-based systems provides valuable insights into the principles of C-H bond functionalization. ufl.edunih.gov

Manganese-catalyzed C-H activation can proceed through various mechanisms, including radical-based pathways inspired by biological systems. researchgate.netacs.org These reactions often involve the formation of a high-valent manganese-oxo species that can abstract a hydrogen atom from a C-H bond. ufl.edu The resulting carbon radical can then be further functionalized. ufl.edu

The use of methanol in these systems can influence the reaction in several ways. It can act as a solvent, a reagent, or a ligand that modulates the reactivity of the manganese catalyst. beilstein-journals.orgnih.gov For example, manganese-catalyzed N-methylation of amines has been achieved using methanol as the methylating agent. beilstein-journals.org In some cases, the presence of methanol can affect the stability and catalytic activity of the manganese complexes. ufl.edu Theoretical studies have also explored the reactivity of manganese-oxo complexes in C-H hydroxylation, which follows a rebound mechanism similar to that proposed for some iron enzymes. nih.gov The development of manganese catalysts for C-H activation is a rapidly growing field, offering sustainable alternatives to precious metal catalysts. ucc.ie

Catalyst System Substrate Product Role of Methanol
Manganese clusters (e.g., Mn2O(O2CMe)(tmima)22) Alkanes (e.g., cyclohexane) Alcohols, ketones Solvent
Manganese(I) pincer complexes Amines N-methylated amines Methylating agent. beilstein-journals.org
[Mn(O)(tpp)(CH3CN)]+ (theoretical) C-H bonds Hydroxylated products Not directly involved, but acetonitrile (B52724) as a ligand enhances reactivity. nih.gov

Biomimetic Studies of Manganese Superoxide (B77818) Dismutase (Mn-SOD)

Manganese superoxide dismutase (Mn-SOD) is a crucial antioxidant enzyme found in the mitochondria of aerobic organisms. nih.govmdpi.com It protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals (O2•−) into molecular oxygen and hydrogen peroxide. mdpi.com The development of synthetic mimics of Mn-SOD is an active area of research, with the goal of creating therapeutic agents for conditions associated with oxidative stress. nih.govnih.govresearchgate.net

A variety of manganese complexes have been synthesized and evaluated for their SOD-like activity. nih.govresearchgate.net These biomimetic models often feature manganese ions coordinated to ligands that are designed to replicate the active site environment of the native enzyme. researchgate.net The ligand plays a critical role in tuning the redox potential and reactivity of the manganese center. researchgate.net

Methanol is often used as a solvent in the synthesis and characterization of these Mn-SOD mimics. researchgate.net For instance, some manganese complexes with Schiff base ligands, which show SOD activity, are prepared in methanol. orientjchem.org In solution, these complexes can have labile solvent molecules, such as methanol, in their coordination sphere, which can be important for the binding of the superoxide substrate. researchgate.net The flexibility of the ligand and the coordination environment around the manganese ion are key factors in determining the catalytic efficiency of these mimics. mdpi.com

Type of Mn-SOD Mimic Ligand Type Role of Methanol Key Findings
Manganese porphyrins Porphyrin Solvent in synthesis Highly effective SOD mimics, with lipophilic analogs showing promise for CNS injuries. nih.govnih.gov
Manganese complexes with Schiff base ligands Salen-type ligands Solvent in synthesis and for solution studies Catalyze superoxide dismutation; labile solvent molecules can facilitate substrate binding. researchgate.netorientjchem.org
Manganese pentaazamacrocyclic complexes (MnPAMs) Pentaazamacrocycles Solvent for synthesis and characterization Show in vitro and in-cell SOD activity; some have entered clinical trials. researchgate.net

Rational Ligand Design for Bioinspired Manganese-Methanol Complexes

The design of ligands is a cornerstone in the development of bioinspired manganese complexes that can interact with methanol, either as a substrate or as a component of the reaction medium. nih.gov The ligand framework dictates the coordination geometry, electronic properties, and ultimately the reactivity of the manganese center. mdpi.com

In the context of mimicking the OEC, ligands are designed to support the formation of polynuclear manganese clusters. mdpi.com For example, multidentate bisamido-bisphenoxy ligands have been used to synthesize Ba2Mn2 supramolecular boxes in methanol, which serve as biomimetic models for the OEC. mdpi.com The choice of ligand can also lead to in situ transformations, as seen in the methanolysis of 2-cyanopyridine upon coordination to Mn(II), forming an O-methyl picolinimidate ligand. mdpi.com

For applications in C-H activation, pincer-type ligands have proven to be particularly effective for manganese catalysts. beilstein-journals.org These ligands provide a stable coordination environment and allow for fine-tuning of the catalyst's reactivity. For instance, manganese(I) complexes with PNP pincer ligands have been successfully employed for the N-methylation of amines using methanol. beilstein-journals.org The electronic and steric properties of the pincer ligand can be systematically varied to optimize the catalytic performance. nih.gov

In the design of Mn-SOD mimics, the ligand must stabilize the manganese ion in the relevant oxidation states (Mn(II) and Mn(III)) and allow for the coordination of the superoxide substrate. researchgate.net Ligands with flexible coordination spheres are often desirable. mdpi.com For example, pentadentate ligands can create an open coordination site for substrate binding, which is crucial for catalytic activity. mdpi.com The solubility of the resulting complex in relevant media, including methanol-containing environments, is also an important consideration in ligand design.

Redox Chemistry of Manganese in Biological and Biomimetic Methanol-Containing Environments

The redox chemistry of manganese, cycling between its various oxidation states (primarily Mn(II), Mn(III), and Mn(IV)), is fundamental to its function in biological and biomimetic systems. researchgate.netnih.gov The presence of methanol can influence these redox processes in several ways.

In the OEC of PSII, the manganese ions cycle through five oxidation states (S0 to S4) during the water-splitting reaction. osti.govrsc.org The interaction with methanol, even if indirect, can modulate the electronic structure and magnetic properties of the manganese cluster, which are tied to its redox state. researchgate.netrsc.org For example, the stabilization of the S=1/2 ground spin state of the S2 state is enhanced by the presence of methanol. rsc.org

In biomimetic systems for catalytic oxidation, the redox potential of the manganese complex is a key determinant of its activity. nih.gov In some cases, a manganese(II) complex may be oxidized to a higher-valent species in the presence of an oxidant to become catalytically active. acs.org The solvent, such as methanol, can affect the stability of the different oxidation states and the kinetics of the redox reactions. nih.gov For instance, the oxidation of 3,5-di-tert-butylcatechol (B55391) by O2 is accelerated by a dioximatomanganese(II) complex in methanol, which is formed from the solvolysis of a dimeric precursor. nih.gov

Furthermore, nanostructured manganese oxides have been shown to be active catalysts for the decomposition of methanol. rsc.org The catalytic activity of these materials is dependent on the varying fractions of redox-active Mn2+/Mn3+/Mn4+ surface sites and the high proportion of surface oxygen species. rsc.org This highlights the importance of the manganese redox couple in catalytic reactions involving methanol. The facile conversion between Mn(IV) and Mn(III) is proposed to be a key factor for the efficiency of manganese oxide systems in oxidation reactions. acs.org Studies on Pd/OMS-2 catalysts have also shown that modulating the Mn3+/Mn4+ redox couple can boost the electrocatalytic oxidation of methanol. acs.org

System Manganese Oxidation States Involved Role/Effect of Methanol
Oxygen Evolving Complex (PSII) Mn(II), Mn(III), Mn(IV) Modulates electronic structure and magnetic properties of the Mn cluster. researchgate.netrsc.orgrsc.org
Biomimetic Oxidation Catalysts Mn(II), Mn(III) Solvent, can affect catalyst stability and reaction kinetics. nih.govacs.org
Nanostructured Manganese Oxides Mn(II), Mn(III), Mn(IV) Substrate for decomposition; its oxidation is linked to the Mn redox cycle. rsc.orgacs.org
Pd/OMS-2 Electrocatalysts Mn(III), Mn(IV) Substrate for electrooxidation; the Mn3+/Mn4+ redox couple enhances catalytic activity. acs.org

Future Research Directions and Outlook for Methanol Manganese 1/1 Chemistry

Development of Novel Manganese-Methanol Catalyst Systems for Sustainable Chemical Processes

The future of sustainable chemical synthesis hinges on the development of catalysts from earth-abundant metals like manganese, moving away from precious metal-based systems. rsc.org A significant area of future research will be the design of novel manganese-methanol catalyst systems for a variety of sustainable chemical processes.

Key research thrusts include:

Hydrogenation and Dehydrogenation Reactions: Manganese pincer complexes have shown remarkable activity in both the hydrogenation of CO2 to methanol (B129727) and the dehydrogenation of methanol, a crucial step in the "methanol economy". nih.govacs.org Future work will likely focus on enhancing the stability and activity of these catalysts to achieve higher turnover numbers (TONs) and turnover frequencies (TOFs). nih.govrsc.org For instance, impressive TONs of over 20,000 have been achieved in methanol dehydrogenation, demonstrating the potential for long-term stability. nih.gov

Borrowing Hydrogen and Hydrogen Autotransfer: The "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is temporarily dehydrogenated to a carbonyl compound, is a powerful tool for C-C and C-N bond formation. nih.gov Manganese catalysts have been effectively used in the methylation of alcohols and amines using methanol as the methylating agent. nih.govbeilstein-journals.org Future directions will involve expanding the substrate scope to include more complex and functionalized molecules, as well as improving catalyst efficiency at lower temperatures and catalyst loadings. nih.govbeilstein-journals.org

C1 Building Block Chemistry: Methanol is a key C1 building block for synthesizing more complex molecules. rsc.org Research is ongoing to develop manganese-catalyzed reactions that utilize methanol for N-formylation, N-methylation, and domino reactions like oxidation/Mannich-type reactions. rsc.orgbeilstein-journals.org A novel approach for the methoxymethylation of primary amides using methanol with a PNP-Mn(I) catalytic system has been recently developed, showcasing the potential for creating new, sustainable synthetic routes. rsc.org

The following table summarizes some of the recent advancements in manganese-catalyzed reactions using methanol:

Reaction TypeCatalyst SystemKey Findings
Methanol DehydrogenationManganese Pincer ComplexAchieved a turnover of more than 20,000, demonstrating excellent long-term stability. nih.gov
CO2 Hydrogenation to MethanolMn(I)-PNP Pincer ComplexDemonstrated sequential one-pot homogeneous CO2 hydrogenation to methanol with yields up to 84%. acs.org
Alcohol MethylationBimetallic K-Mn CatalystEfficiently mediates double and single methylation of a broad scope of alcohols. nih.gov
N-methylation of AminesMn(I) complex with bis(diaminopyridine)phosphine ligandTolerated various functional groups and gave moderate to good yields of mono-N-methylated products. beilstein-journals.org
Methoxymethylation of AmidesPNP-Mn(I) catalytic systemA novel, greener approach for the functionalization of amides using methanol. rsc.org

Application of Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Probes

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. rsc.org Future research will increasingly rely on advanced in situ and operando spectroscopic techniques to probe the manganese-methanol catalytic systems in real-time. osti.govmdpi.com These techniques allow for the observation of catalyst structure, active sites, and reaction intermediates under actual reaction conditions. osti.govrsc.org

Key techniques and their potential applications include:

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can provide valuable information on the vibrational modes of molecules, allowing for the identification of key intermediates, such as formates, in CO2 hydrogenation to methanol. rsc.orgnih.gov Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for studying surface-bound species. rsc.org

In Situ X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information on the oxidation state and local coordination environment of the manganese center during catalysis. rsc.orgnih.gov This is critical for understanding the electronic structure of the active catalyst.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to track the conversion of reactants and the formation of products in the liquid phase, providing kinetic data and insights into the reaction network. rsc.org

Mass Spectrometry (MS): Techniques like low-temperature plasma (LTP) probe-based mass spectrometry can be used for real-time monitoring of reaction progress by directly analyzing the reaction mixture. researchgate.net

The integration of multiple in situ techniques will provide a more comprehensive picture of the catalytic cycle. osti.gov For example, combining in situ DRIFTS with mass spectrometry (MS) can simultaneously provide information about surface species and gas-phase products. nih.gov

Integrated Multi-Scale Computational Modeling for Predictive Design in Manganese-Methanol Systems

Computational modeling has become an indispensable tool in catalyst design and mechanistic elucidation. researchgate.netmorressier.com Future research will see a greater integration of multi-scale modeling approaches, from the quantum mechanical level to reactor-scale simulations, to create predictive models for manganese-methanol systems. researchgate.netmdpi.com

Key areas of focus will include:

Density Functional Theory (DFT) Calculations: DFT will continue to be a cornerstone for investigating reaction mechanisms, calculating reaction barriers, and predicting the stability of intermediates. rsc.orgresearchgate.net This information is vital for understanding the fundamental steps of the catalytic cycle.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI are emerging as powerful tools to accelerate catalyst discovery. acs.orgarxiv.org By training models on large datasets of computational and experimental data, it is possible to predict the activity of new catalyst candidates, significantly reducing the time and cost of experimental screening. arxiv.orgarxiv.org

Multi-scale Modeling: Integrating different modeling techniques across various length and time scales will be crucial for bridging the gap between fundamental understanding and industrial application. researchgate.netvtt.fi This can range from modeling the behavior of a single catalyst molecule to simulating the performance of a full-scale reactor. morressier.comresearchgate.net

A recent study utilized a sophisticated computational framework with machine-learned force fields to accelerate the discovery of catalysts for CO2 to methanol conversion, highlighting the potential of these integrated approaches. arxiv.org

Exploration of Emerging Applications in Energy Conversion and Storage

Manganese-methanol systems hold significant promise for applications in the renewable energy sector. frontiersin.org Future research will explore their use in various energy conversion and storage technologies.

Potential applications include:

Hydrogen Storage and Production: Methanol is considered a promising liquid organic hydrogen carrier. nih.gov Manganese catalysts that can efficiently dehydrogenate methanol to produce hydrogen on demand are of great interest for fuel cell applications. nih.govacs.org

Fuel Cells: Direct methanol fuel cells (DMFCs) are attractive power sources for portable electronics and vehicles. dst.gov.in Research is focused on developing more efficient and poison-tolerant anode catalysts. Trimetallic PtMnCo catalysts have shown superior activity and CO tolerance for the methanol oxidation reaction (MOR) compared to commercial catalysts. dst.gov.in Manganese dioxides are also being investigated as catalysts for the oxygen reduction reaction (ORR) in fuel cells and metal-air batteries. researchgate.net

Electrochemical Energy Storage: Manganese oxides derived from metal-organic frameworks (MOFs) are being explored as electrode materials for supercapacitors. mdpi.com These materials exhibit pseudocapacitive behavior and can deliver high specific capacitance and energy density. mdpi.com

CO2 Conversion to Value-Added Chemicals: The conversion of CO2, a major greenhouse gas, into methanol and other valuable chemicals is a key strategy for a circular carbon economy. frontiersin.orgbohrium.com Manganese-based catalysts are being developed for the efficient hydrogenation of CO2 to methanol. acs.orgfrontiersin.org

The following table highlights some emerging energy-related applications of manganese-methanol systems:

ApplicationCatalyst/MaterialKey Advantages
Hydrogen ProductionManganese Pincer ComplexHigh stability and activity for methanol dehydrogenation. nih.gov
Direct Methanol Fuel CellsTrimetallic PtMnCo AlloyEnhanced catalytic activity and CO tolerance for methanol oxidation. dst.gov.in
Oxygen Reduction ReactionManganese DioxideEarth-abundant, low-cost, and good activity-stability performance. researchgate.net
SupercapacitorsPorous Mn2O3 from Mn-MOFsHigh specific capacitance and energy density. mdpi.com
CO2 to MethanolCuO/MnCeOxHigh selectivity and yield for CO2 hydrogenation to methanol. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methanol-manganese (1/1) complexes under varying catalytic conditions?

  • Methodological Answer : Synthesis optimization requires systematic variation of catalysts (e.g., transition metal salts), reaction temperatures (40–80°C), and solvent systems (polar vs. non-polar). Characterization via NMR and X-ray diffraction is critical to confirm stoichiometry and structural integrity. For reproducibility, document catalyst purity (≥95%), reaction time, and inert gas usage .

Q. What spectroscopic techniques are most effective for characterizing methanol-manganese (1/1) complexes?

  • Methodological Answer : Use a combination of:

  • FT-IR to identify Mn-O and O-H vibrational modes.
  • UV-Vis spectroscopy to study electronic transitions in the 300–500 nm range.
  • X-ray crystallography for atomic-level structural resolution.
    Cross-validate results with elemental analysis (C, H, Mn content) to ensure stoichiometric accuracy .

Q. How should researchers assess the stability of methanol-manganese (1/1) complexes in aqueous vs. organic solvents?

  • Methodological Answer : Conduct kinetic stability studies by monitoring decomposition rates via HPLC or GC-MS under controlled pH (2–12) and temperature (25–60°C). Compare half-life values in solvents like methanol, acetonitrile, and water. Include error margins (±5%) to account for instrumental variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activity data for methanol-manganese (1/1) complexes?

  • Methodological Answer :

Control for experimental variables : Ensure consistent catalyst loading (e.g., 0.1–1.0 mol%), substrate purity, and reaction atmosphere (N₂ vs. O₂).

Statistical analysis : Apply ANOVA to identify outliers in activity datasets.

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